3(2H)-Benzofuranone, 5,7-dimethyl-
Description
3(2H)-Benzofuranone, 5,7-dimethyl-, is a substituted benzofuranone derivative characterized by a fused benzofuran ring system with a ketone group at the 3-position and methyl substituents at the 5- and 7-positions. This compound belongs to a class of heterocyclic structures widely studied for their pharmacological and material science applications. The methyl groups at positions 5 and 7 confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
5,7-dimethyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-6-3-7(2)10-8(4-6)9(11)5-12-10/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBPVVFLMVCYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601302384 | |
| Record name | 5,7-Dimethyl-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20895-46-9 | |
| Record name | 5,7-Dimethyl-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20895-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethyl-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601302384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Procedure
The reaction proceeds through a tandem Michael addition-cyclization sequence. Key steps include:
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Michael Addition : The nitroalkene reacts with the 3-hydroxypyrone, facilitated by Lewis acids such as AlCl₃.
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Cyclization : Intramolecular lactonization forms the benzofuranone core.
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Aromatization : Elimination of nitrous acid (HNO₂) yields the final product.
Standard Conditions :
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Reagents : 3-Hydroxypyrone (2 equiv), nitroalkene (1 equiv), AlCl₃ (0.1 equiv), BHT (0.1 equiv), trifluoroacetic acid (TFA, 0.2 equiv).
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Solvent : 1,2-Dichlorobenzene (DCB, 0.5 M).
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Temperature : 120°C for 16 hours under inert atmosphere.
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Workup : Direct purification via flash column chromatography without aqueous extraction.
Substrate Scope and Yields
The method accommodates various substitution patterns on both the pyrone and nitroalkene. Representative examples include:
The regiochemical outcome is predictable: substituents on the pyrone dictate the positioning of groups on the benzofuranone. For instance, 5,7-dimethyl substitution arises from a 5,7-disubstituted pyrone precursor.
Optimization of Reaction Parameters
Role of Additives and Catalysts
Solvent and Temperature Effects
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DCB vs. Toluene : DCB provides higher yields (68% vs. 42%) due to its high boiling point and polarity.
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Temperature Sensitivity : Reactions below 100°C result in incomplete conversion, while exceeding 130°C promotes decomposition.
Scalability and Industrial Considerations
While the laboratory-scale procedure uses batch reactors, industrial production may employ continuous flow systems to improve efficiency. Key challenges include:
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Cost of DCB : Substituting with toluene reduces expenses but necessitates higher temperatures (140°C).
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Catalyst Recycling : Methods for recovering AlCl₃ are under investigation to minimize waste.
Alternative Synthetic Routes
Though less common, the following methods have been explored:
Cyclization of 2-Hydroxybenzaldehyde Derivatives
While not explicitly covered in the cited sources, literature suggests that 5,7-dimethyl-2-hydroxybenzaldehyde could undergo cyclization with POCl₃/pyridine. However, this route often lacks the regioselectivity achieved via the pyrone-nitroalkene method.
Post-Functionalization of Benzofuranones
The synthesized benzofuranone can be further modified:
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Wittig Olefination : Converts the carbonyl group to an alkene, yielding substituted benzofurans.
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Triflate Formation : Enables cross-coupling reactions (e.g., Suzuki-Miyaura) for advanced derivatization.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 5,7-dimethyl-3(2H)-benzofuranone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like halides or alkylating agents.
Major Products Formed:
Oxidation: Oxidation of 5,7-dimethyl-3(2H)-benzofuranone can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it valuable in synthetic organic chemistry.
Biology
- Biological Activity : Research indicates that 5,7-dimethyl-3(2H)-benzofuranone exhibits potential biological activity. It has been investigated for its effects on various biological systems and its interaction with molecular targets such as enzymes and receptors.
Medicine
- Therapeutic Properties : The compound has been studied for its potential therapeutic applications. Notably, derivatives of 5,7-dimethyl-3(2H)-benzofuranone have shown promise in treating parasitic infections and cancer.
Antiparasitic Activity
Recent studies have highlighted the antiplasmodium properties of 3(2H)-benzofuranone derivatives. For instance, a series of compounds were evaluated against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum. Some derivatives demonstrated significant potency with IC50 values as low as 0.28 μM against resistant strains:
| Compound | IC50 (3D7) | IC50 (K1) |
|---|---|---|
| Compound 10g | 0.28 μM | - |
| Compound 5h | - | 0.654 nM |
These results indicate that certain derivatives are highly selective and effective against resistant strains of malaria parasites .
Anticancer Activity
The anticancer properties of 5,7-dimethyl-3(2H)-benzofuranone have also been investigated. A study involving lung adenocarcinoma cells (A549) found that one derivative significantly inhibited the AKT signaling pathway, leading to reduced cell proliferation:
| Derivative | Target Cell Line | IC50 |
|---|---|---|
| MCC1019 | A549 | 16.4 μM |
This suggests that the compound may be a candidate for further development in cancer therapy .
Study on Antiparasitic Efficacy
Research on various derivatives has demonstrated their effectiveness against Plasmodium falciparum, particularly focusing on their selectivity against resistant strains .
Anticancer Evaluation
Investigations into the anticancer effects revealed significant inhibition of tumor growth in vitro and indicated potential pathways for therapeutic intervention .
Mechanism of Action
The mechanism by which 5,7-dimethyl-3(2H)-benzofuranone exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Antimicrobial Activity
- 5,7-Dimethyl-3(2H)-benzofuranone: Hybrid derivatives linked to geminal bis-triazoles (e.g., compound 3d in ) show broad-spectrum antimicrobial activity (MIC = 50 µg/mL against Staphylococcus aureus and Candida albicans), comparable to streptomycin and clotrimazole.
Antimalarial Activity
- Nitroimidazole-substituted derivatives (e.g., compound 5h in ) demonstrate nanomolar inhibition (IC₅₀ = 0.654 nM) against chloroquine-resistant Plasmodium falciparum (K1 strain), outperforming chloroquine (IC₅₀ = 206.3 nM).
Biological Activity
3(2H)-Benzofuranone, 5,7-dimethyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological effects, mechanisms of action, and relevant research findings associated with this compound.
3(2H)-Benzofuranone, 5,7-dimethyl- (CAS No. 20895-46-9) is synthesized through various methods, including cyclization of 5,7-dimethyl-2-hydroxybenzaldehyde using phosphorus oxychloride in the presence of a base like pyridine. This compound serves as a versatile building block in organic synthesis and has applications in medicinal chemistry and industry.
Antiparasitic Activity
Recent studies have highlighted the antiplasmodium properties of 3(2H)-benzofuranone derivatives. A study evaluated several derivatives against both drug-sensitive (3D7) and multidrug-resistant (K1) strains of Plasmodium falciparum. The results indicated that certain derivatives exhibited high selectivity and potency against resistant strains, with IC50 values as low as 0.28 μM for the most active compounds .
| Compound | IC50 (3D7) | IC50 (K1) |
|---|---|---|
| Compound 10g | 0.28 μM | - |
| Compound 5h | - | 0.654 nM |
Anticancer Activity
The compound has also been investigated for its anticancer properties . A set of benzofuran derivatives were synthesized and tested against lung adenocarcinoma cells (A549). One derivative demonstrated significant inhibition of the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis .
| Derivative | Target Cell Line | IC50 |
|---|---|---|
| MCC1019 | A549 | 16.4 μM |
The biological activity of 3(2H)-benzofuranone appears to be mediated through various mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, altering biochemical pathways.
- Cytotoxic Effects : Certain derivatives have shown cytotoxicity towards cancer cells, suggesting potential for therapeutic applications.
- Immunomodulatory Effects : Some studies indicate that extracts containing this compound exhibit antioxidant properties and can modulate immune responses .
Case Studies
- Study on Antiparasitic Efficacy :
- Anticancer Evaluation :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3(2H)-Benzofuranone, 5,7-dimethyl-?
- Methodology : The compound can be synthesized via Friedel-Crafts alkylation or acid-catalyzed cyclization of pre-functionalized precursors. For example, tert-butyl-substituted analogs (e.g., 5,7-bis(tert-butyl) derivatives) are synthesized using tert-butyl chloride under acidic conditions . Adapting this method, dimethyl groups can be introduced via methylating agents (e.g., dimethyl sulfate) at the 5 and 7 positions. Post-synthesis purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product, as seen in analogs with similar substitution patterns .
- Validation : Confirm regioselectivity using -NMR to identify methyl proton signals (δ 2.1–2.4 ppm) and IR spectroscopy for carbonyl stretching (~1700 cm) .
Q. How to characterize the structural and electronic properties of 3(2H)-Benzofuranone, 5,7-dimethyl-?
- Methodology :
- Spectroscopy : Use - and -NMR to resolve methyl groups and carbonyl carbons. Mass spectrometry (EI-MS) confirms the molecular ion peak (expected m/z: 178 for CHO) .
- X-ray Diffraction (XRD) : For crystalline samples, XRD determines bond lengths and angles, particularly the lactone ring geometry and methyl group orientations .
- Computational Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic distributions and reactive sites .
Q. What are the stability profiles of 3(2H)-Benzofuranone, 5,7-dimethyl- under varying pH and temperature?
- Methodology :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (predicted boiling point: ~307°C for tert-butyl analogs ).
- pH Stability : Incubate the compound in buffered solutions (pH 3–10) and monitor degradation via HPLC. Tert-butyl derivatives show stability in neutral conditions but hydrolyze under strong acids/bases .
- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation, with tert-butyl analogs showing λ at 260–280 nm .
Advanced Research Questions
Q. How does the substitution pattern (5,7-dimethyl) influence the compound’s reactivity in catalytic applications?
- Methodology :
- Kinetic Studies : Compare reaction rates of 5,7-dimethyl vs. unsubstituted benzofuranones in oxidation or coupling reactions. Steric effects from methyl groups may reduce catalytic efficiency, as seen in tert-butyl analogs .
- Electrochemical Analysis : Cyclic voltammetry (CV) evaluates redox potentials; methyl groups can alter electron density at the carbonyl group, affecting reduction potentials .
- Data Interpretation : Correlate Hammett constants (σ) of methyl groups with reactivity trends .
Q. What computational models predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to HDAC enzymes, leveraging structural data from benzofuranone-based inhibitors .
- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Methyl groups may enhance hydrophobic interactions, as observed in tert-butyl derivatives .
- QSAR Modeling : Develop quantitative structure-activity relationships using substituent parameters (e.g., logP, polar surface area) from analogs .
Q. How to resolve contradictions in reported spectral data for substituted benzofuranones?
- Case Study : Discrepancies in -NMR chemical shifts for methyl groups (e.g., 2.1 vs. 2.3 ppm) may arise from solvent effects or crystallinity.
- Methodology :
- Standardized Protocols : Replicate experiments using deuterated solvents (CDCl, DMSO-d) and control concentrations.
- Cross-Validation : Compare with high-resolution MS and 2D NMR (COSY, HSQC) for unambiguous assignments .
- Literature Meta-Analysis : Aggregate data from NIST databases and peer-reviewed studies to identify consensus values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
